molecular formula C11H10N2O3 B1405508 methyl 2-acetyl-2H-indazole-4-carboxylate CAS No. 1303890-10-9

methyl 2-acetyl-2H-indazole-4-carboxylate

Cat. No. B1405508
M. Wt: 218.21 g/mol
InChI Key: COQXRGXOTMQKQE-UHFFFAOYSA-N
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Description

“Methyl 2-acetyl-2H-indazole-4-carboxylate” is a chemical compound with the CAS Number: 1303890-10-9 . It has a molecular weight of 218.21 . The IUPAC name for this compound is “methyl 2-acetyl-2H-indazole-4-carboxylate” and its InChI code is 1S/C11H10N2O3/c1-7(14)13-6-9-8(11(15)16-2)4-3-5-10(9)12-13/h3-6H,1-2H3 .


Synthesis Analysis

The synthesis of 2H-indazoles, such as “methyl 2-acetyl-2H-indazole-4-carboxylate”, has been a topic of interest in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc) 2 -catalyzed facile synthesis of 1 H -indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .


Molecular Structure Analysis

The molecular structure of “methyl 2-acetyl-2H-indazole-4-carboxylate” can be represented by the InChI code 1S/C11H10N2O3/c1-7(14)13-6-9-8(11(15)16-2)4-3-5-10(9)12-13/h3-6H,1-2H3 .


Physical And Chemical Properties Analysis

“Methyl 2-acetyl-2H-indazole-4-carboxylate” is a solid at ambient temperature . It has a molecular weight of 218.21 .

Scientific Research Applications

  • Synthetic Chemistry

    • 2H-indazoles are synthesized through various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
    • The late-stage functionalization of 2H-indazoles, including the C3-functionalization of 2H-indazoles through transition metal-catalyzed C–H activation or a radical pathway, transition metal-catalyzed ortho C2′–H functionalization of 2H-indazoles and remote C–H functionalization at the benzene ring in 2H-indazoles, is recognized as an efficient approach for increasing the complexity and diversity of 2H-indazole derivatives .
  • Medicinal Chemistry

    • Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
    • The 2H-indazole motif is widely present in bioactive natural products and drug molecules that exhibit distinctive bioactivities .
  • Phosphoinositide 3-Kinase δ Inhibitors

    • Indazole-containing heterocyclic compounds can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .
  • Catalyst and Solvent-Free Reactions

    • There are synthetic approaches to indazoles that include reactions under catalyst- and solvent-free conditions .
  • Cu2O-Mediated Cyclization

    • Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones is another method for synthesizing indazoles .
  • Iodine-Mediated Intramolecular Aryl and sp3 C–H Amination

    • Iodine-mediated intramolecular aryl and sp3 C–H amination is another synthetic approach to indazoles .
  • Phosphoinositide 3-Kinase δ Inhibitors

    • Indazole-containing heterocyclic compounds can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .
  • Catalyst and Solvent-Free Reactions

    • There are synthetic approaches to indazoles that include reactions under catalyst- and solvent-free conditions .
  • Cu2O-Mediated Cyclization

    • Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones is another method for synthesizing indazoles .
  • Iodine-Mediated Intramolecular Aryl and sp3 C–H Amination

    • Iodine-mediated intramolecular aryl and sp3 C–H amination is another synthetic approach to indazoles .
  • Medicinal Applications

    • Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain indazole structural motif .
  • Late-Stage Functionalization

    • The late-stage functionalization of 2H-indazoles, including the C3-functionalization of 2H-indazoles through transition metal-catalyzed C–H activation or a radical pathway, transition metal-catalyzed ortho C2′–H functionalization of 2H-indazoles and remote C–H functionalization at the benzene ring in 2H-indazoles, is recognized as an efficient approach for increasing the complexity and diversity of 2H-indazole derivatives .

Safety And Hazards

The safety information for “methyl 2-acetyl-2H-indazole-4-carboxylate” includes several hazard statements: H302+H312+H332;H315;H319;H335 . The precautionary statements include P280;P301+P312;P305+P351+P338 .

Future Directions

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Thus, much effort has been spent in recent years to develop synthetic approaches to indazoles . The future directions in the research of “methyl 2-acetyl-2H-indazole-4-carboxylate” and similar compounds may involve further exploration of their medicinal properties and the development of more efficient synthetic approaches .

properties

IUPAC Name

methyl 2-acetylindazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7(14)13-6-9-8(11(15)16-2)4-3-5-10(9)12-13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COQXRGXOTMQKQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C2C(=N1)C=CC=C2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-acetyl-2H-indazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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